3-Methyl-5-pentyl-2-cyclohexen-1-one

Descripción general

Descripción

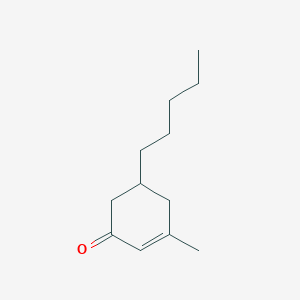

3-Methyl-5-pentyl-2-cyclohexen-1-one is an organic compound with the molecular formula C12H20O and a molecular weight of 180.29 g/mol . It is a cyclohexenone derivative, characterized by a cyclohexene ring with a methyl group at the 3-position and a pentyl group at the 5-position. This compound is used primarily in research and development settings .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-pentyl-2-cyclohexen-1-one can be achieved through various methods. One common approach involves the aldol condensation of 3-methyl-2-cyclohexen-1-one with pentanal under basic conditions . The reaction typically requires a base such as sodium hydroxide or potassium hydroxide and is carried out in an organic solvent like ethanol or methanol. The reaction mixture is then heated to promote the condensation reaction, followed by purification through distillation or recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for higher yields, using continuous flow reactors, and employing efficient purification techniques such as chromatography or crystallization.

Análisis De Reacciones Químicas

Types of Reactions

3-Methyl-5-pentyl-2-cyclohexen-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Solvents: Ethanol, methanol, diethyl ether.

Major Products

Oxidation: Ketones, carboxylic acids.

Reduction: Alcohols, alkanes.

Substitution: Various substituted cyclohexenones.

Aplicaciones Científicas De Investigación

Flavor and Fragrance Applications

3-Methyl-5-pentyl-2-cyclohexen-1-one is primarily recognized for its use as a flavoring and fragrance agent. It possesses a unique nutty and herbal scent profile, making it suitable for incorporation into various consumer products.

Functional Uses :

- Flavoring Agent : Used in food products to impart a nutty flavor.

- Fragrance Component : Incorporated into perfumes and scented products due to its pleasant aroma.

Case Studies :

A study by the Flavor and Extract Manufacturers Association (FEMA) highlights its safety evaluation, confirming that it is safe for use in food products when used within recommended limits . Additionally, the International Fragrance Association (IFRA) lists it as a permissible ingredient in fragrance formulations, emphasizing its importance in the industry .

| Application Type | Description | Safety Status |

|---|---|---|

| Flavoring Agent | Nutty flavor in food products | Safe for use |

| Fragrance Agent | Component in perfumes | Permitted by IFRA |

Health Research Applications

Beyond its sensory applications, this compound has been studied for its potential health impacts and toxicity profiles.

Toxicological Studies :

Research indicates that this compound exhibits low acute toxicity. An assessment reported an LC50 value of 7000 mg/m³ in rat inhalation studies, suggesting minimal risk at typical exposure levels . Furthermore, repeated dose studies have established a No Observed Adverse Effect Level (NOAEL) of 500 mg/kg body weight per day, indicating safety at certain dosages .

Genotoxicity Assessment :

In vitro studies have shown that this compound does not exhibit mutagenic activity, which is crucial for evaluating its safety in consumer products . This finding aligns with regulatory assessments that classify the compound as non-genotoxic.

| Study Type | Findings | Implications |

|---|---|---|

| Acute Toxicity | LC50 = 7000 mg/m³ | Low risk at typical exposure levels |

| Repeated Dose Toxicity | NOAEL = 500 mg/kg bw/day | Safe at specified dosages |

| Genotoxicity | Non-mutagenic in vitro | Suitable for use in consumer products |

Industrial Applications

The compound also finds utility in industrial settings, particularly in the synthesis of other chemical compounds or as an intermediate in chemical processes.

Synthesis and Chemical Processes :

This compound can serve as a building block for more complex molecules used in pharmaceuticals and agrochemicals. Its structural characteristics allow it to be modified into various derivatives that may possess unique biological activities.

Mecanismo De Acción

The mechanism of action of 3-Methyl-5-pentyl-2-cyclohexen-1-one involves its interaction with various molecular targets and pathways. The compound can act as a ligand for certain receptors, modulating their activity and leading to downstream effects. For example, it may interact with enzymes involved in oxidative stress pathways, thereby exerting antioxidant effects . Additionally, its structure allows it to participate in various chemical reactions, influencing its biological activity .

Comparación Con Compuestos Similares

3-Methyl-5-pentyl-2-cyclohexen-1-one can be compared with other cyclohexenone derivatives:

2-Cyclohexen-1-one: Lacks the methyl and pentyl groups, making it less hydrophobic and potentially less biologically active.

3-Methyl-2-cyclohexen-1-one: Similar structure but without the pentyl group, which may affect its reactivity and biological properties.

5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one: Contains additional phenyl and methyl groups, which can significantly alter its chemical and biological behavior.

These comparisons highlight the unique structural features of this compound, which contribute to its distinct chemical and biological properties.

Actividad Biológica

3-Methyl-5-pentyl-2-cyclohexen-1-one is an organic compound with the molecular formula and a molecular weight of 180.29 g/mol. This compound has garnered attention due to its potential biological activities, including antimicrobial and anti-inflammatory properties. Understanding its biological activity is crucial for exploring its applications in medicine and industry.

Chemical Structure

The structure of this compound features a cyclohexene ring with a methyl group and a pentyl group attached to it. This unique arrangement contributes to its chemical reactivity and biological properties.

Synthesis Methods

The synthesis of this compound can be achieved via various methods, notably through the aldol condensation of 3-methyl-2-cyclohexen-1-one with pentanal under basic conditions. Other synthetic routes may involve different organic reactions tailored to optimize yield and purity.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It acts as a ligand for specific receptors, modulating their activity and influencing downstream biological pathways. Notably, it may interact with enzymes involved in oxidative stress, exhibiting potential antioxidant effects.

Antimicrobial Properties

Research indicates that this compound possesses significant antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents.

Anti-inflammatory Effects

In addition to its antimicrobial activity, this compound has been studied for its anti-inflammatory effects. Preliminary research indicates that it may inhibit inflammatory pathways, making it a candidate for therapeutic applications in inflammatory diseases.

Toxicological Profile

While exploring the biological activity, it is essential to consider the compound's safety profile. Toxicological studies have shown that this compound exhibits low acute toxicity, with an LC50 value reported at 7000 mg/m³ in rats. Observations from inhalation studies indicate mild respiratory irritation at high concentrations but no significant long-term effects on reproductive health or genotoxicity .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 3-Methyl-2-cyclohexen-1-one | Lacks pentyl group | Moderate antimicrobial |

| 2-Cyclohexen-1-one | No methyl or pentyl groups | Lower reactivity |

| 5,5-Dimethyl-3-phenyl-2-cyclohexen-1-one | Additional phenyl and methyl groups | Enhanced biological activity |

This table highlights how structural variations influence the biological properties of these compounds.

Study on Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of this compound against common pathogens such as Staphylococcus aureus and Escherichia coli. The results indicated an inhibition zone diameter of up to 15 mm at a concentration of 100 µg/mL, showcasing its potential as a natural antimicrobial agent .

Investigation into Anti-inflammatory Properties

Another research project focused on the anti-inflammatory effects of this compound in vitro using human cell lines. The findings revealed that treatment with this compound significantly reduced the production of pro-inflammatory cytokines such as IL-6 and TNF-alpha, suggesting its utility in inflammatory disease management.

Propiedades

IUPAC Name |

3-methyl-5-pentylcyclohex-2-en-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H20O/c1-3-4-5-6-11-7-10(2)8-12(13)9-11/h8,11H,3-7,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BMUDGWMQAIVVST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1CC(=CC(=O)C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H20O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90501298 | |

| Record name | 3-Methyl-5-pentylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

42161-41-1 | |

| Record name | 3-Methyl-5-pentylcyclohex-2-en-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90501298 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.